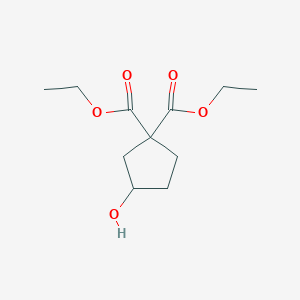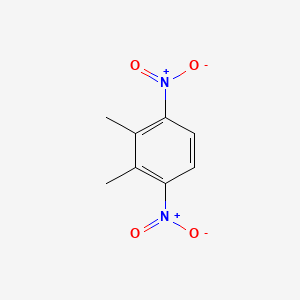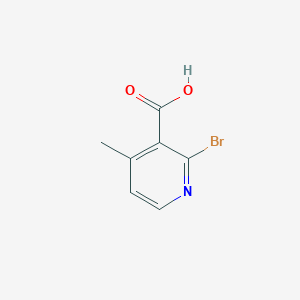
2-Bromo-4-methyl-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a bromine atom and a methyl group attached to the nicotinic acid ring structure. Although the provided papers do not directly discuss 2-Bromo-4-methyl-nicotinic acid, they provide insights into similar compounds that can help infer some of the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as deuterium-labeled nicotinic acid, has been achieved through palladium-catalyzed deuterolysis as described in the first paper. Methyl 5-bromonicotinate was used as a starting material, and the reaction was carried out in dry tetrahydrofuran. Following acid hydrolysis, a high yield of deuterium-labeled nicotinic acid was obtained, with a significant proportion being nicotinic-5-2H acid . This suggests that similar palladium-catalyzed reactions could potentially be applied to synthesize 2-Bromo-4-methyl-nicotinic acid.
Molecular Structure Analysis
The second paper provides an analysis of the molecular structure of polymorphic forms of a related compound, 2-(2-methyl-3-chloroanilino)nicotinic acid. Various forms were identified and characterized using infrared and ultraviolet spectroscopy, thermograms, and X-ray powder diffraction patterns . The study of these polymorphic forms and their intermolecular hydrogen bonds offers valuable information that could be relevant when considering the molecular structure of 2-Bromo-4-methyl-nicotinic acid, particularly in terms of potential polymorphism and crystal packing.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 2-Bromo-4-methyl-nicotinic acid, the methodologies and analyses presented can be extrapolated to hypothesize potential reactions. For instance, the presence of a bromine atom in the molecule suggests that it could undergo various substitution reactions, where the bromine atom is replaced by another group. Additionally, the methyl group could be involved in electrophilic substitution reactions due to the electron-donating nature of the methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-methyl-nicotinic acid can be inferred from the properties of similar compounds discussed in the papers. For example, the polymorphic forms of 2-(2-methyl-3-chloroanilino)nicotinic acid exhibit different crystal structures and hydrogen bonding patterns, which affect their physical properties such as melting points and solubility . The presence of bromine in 2-Bromo-4-methyl-nicotinic acid would likely influence its density, boiling point, and reactivity. The compound's solubility in various solvents could also be affected by the substituents on the nicotinic acid ring.
Applications De Recherche Scientifique
Application in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2-Bromo-4-methyl-nicotinic acid is a derivative of nicotinic acid, which is one of the most important vitamins involved in many vital processes within the bodies of living organisms . Its deficiency can lead to many diseases . Nicotinic acid has been used for many years to reduce high levels of fats in the blood, but undesirable side effects have limited its use . On the contrary, nicotinic acid derivatives, such as 2-Bromo-4-methyl-nicotinic acid, have shown high efficacy in treating many diseases .
- Results or Outcomes: 2-Bromo-4-methyl-nicotinic acid has proven its anti-inflammatory and analgesic efficacy, which gives excellent results, enabling its use within this class of drugs .
Application in Insecticide Development
- Specific Scientific Field: Insecticide Development
- Summary of the Application: Nicotinic acid derivatives, such as 2-Bromo-4-methyl-nicotinic acid, have been found to have strong insecticidal properties . This makes them valuable in the development of new insecticides .
- Results or Outcomes: In a study, the insecticidal activities of some nicotinic acid derivatives were investigated . The results showed that these derivatives, including 2-Bromo-4-methyl-nicotinic acid, have strong insecticidal properties .
Application in Early Discovery Research
- Specific Scientific Field: Early Discovery Research
- Summary of the Application: 2-Bromo-4-methyl-nicotinic acid is provided to early discovery researchers as part of a collection of unique chemicals . These chemicals are used in various research applications .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes: The outcomes of this application are not specified as the product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Application in Green Chemistry
- Specific Scientific Field: Green Chemistry
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes: The outcomes of this application are not specified as the focus is on developing ecological methods to produce nicotinic acid from commercially available raw materials .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: 2-Bromo-4-methyl-nicotinic acid can be used in the synthesis of other organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes: The outcomes of this application are not specified as the focus is on the synthesis of other organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGHOZBHDBJEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597757 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-nicotinic acid | |
CAS RN |
65996-07-8 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


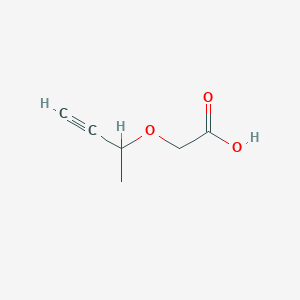


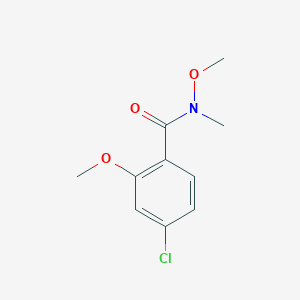
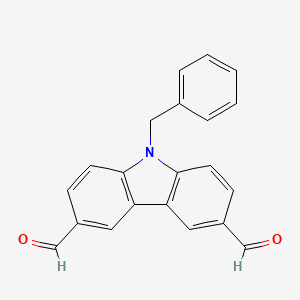
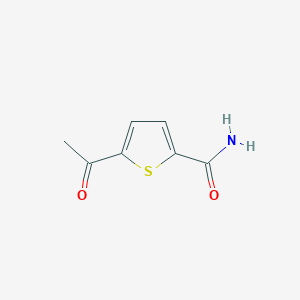
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
